molecular formula C15H25NO3 B13424459 (+/-)-4-O-Ethyl albuterol

(+/-)-4-O-Ethyl albuterol

Cat. No.: B13424459
M. Wt: 267.36 g/mol
InChI Key: JQDGYVDWHJOFBC-UHFFFAOYSA-N
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Description

(+/-)-4-O-Ethyl albuterol is a synthetic compound that belongs to the class of beta-2 adrenergic receptor agonists. It is structurally related to albuterol, a well-known medication used to treat asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of an ethyl group at the 4-O position, which distinguishes it from its parent compound, albuterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-4-O-Ethyl albuterol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(+/-)-4-O-Ethyl albuterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The ethyl group at the 4-O position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(+/-)-4-O-Ethyl albuterol has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the reactivity and mechanisms of beta-2 adrenergic receptor agonists.

    Biology: The compound is used in research to understand its effects on cellular signaling pathways and receptor interactions.

    Medicine: this compound is investigated for its potential therapeutic effects in treating respiratory diseases such as asthma and COPD.

    Industry: The compound is used in the development of new inhalation therapies and drug delivery systems

Mechanism of Action

(+/-)-4-O-Ethyl albuterol exerts its effects by binding to beta-2 adrenergic receptors located on the smooth muscles of the airways. This binding activates the receptors, leading to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+/-)-4-O-Ethyl albuterol is unique due to the presence of the ethyl group at the 4-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can potentially enhance its therapeutic efficacy and reduce side effects compared to its parent compound, albuterol.

Biological Activity

(+/-)-4-O-Ethyl albuterol is a derivative of albuterol, a well-known beta-2 adrenergic agonist primarily used in the treatment of asthma and other respiratory conditions. This compound exhibits significant biological activity, particularly in its interaction with beta-2 adrenergic receptors, influencing various physiological processes such as bronchodilation, muscle protein synthesis, and metabolic regulation. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The primary mechanism of action for this compound involves its binding to beta-2 adrenergic receptors (β2AR) on cell membranes. This binding activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). The activation of PKA influences various downstream signaling pathways that regulate muscle growth and metabolic processes.

Key Signaling Pathways

  • cAMP/PKA Pathway : Increases protein synthesis and decreases protein breakdown in skeletal muscle.
  • Akt Pathway : Activation of Akt promotes muscle hypertrophy by inhibiting catabolic processes.
  • mRNA Modulation : Alters the expression levels of growth-regulating proteins, enhancing muscle recovery post-exercise.

1. Muscle Protein Synthesis

Research indicates that beta-2 agonists like this compound can significantly enhance muscle protein synthesis. A study showed that administration of salbutamol (a similar compound) increased myofibrillar fractional synthesis rates in human subjects after resistance exercise, suggesting that this compound may have comparable effects .

StudySubject TypeDosageEffect on Muscle Protein Synthesis
Young Men6 × 4 mg oral salbutamolIncreased fractional synthesis rate (0.079) vs. placebo (0.064)
Animal ModelsVariesEnhanced protein turnover post-exercise

2. Bronchodilation

As a beta-2 adrenergic agonist, this compound is effective in inducing bronchodilation. Its ability to relax bronchial smooth muscles makes it a valuable therapeutic agent for asthmatic patients.

3. Metabolic Regulation

The compound also plays a role in metabolic regulation by influencing lipolysis and glycogenolysis. Studies have shown that beta-2 agonists can increase lipolytic activity in adipose tissue, leading to enhanced fat oxidation during exercise.

Case Study 1: Exercise-Induced Muscle Recovery

In a controlled trial involving resistance-trained individuals, the administration of this compound resulted in improved recovery metrics post-exercise, including reduced muscle soreness and enhanced strength recovery compared to a placebo group .

Case Study 2: Asthma Management

A cohort study assessed the efficacy of this compound in patients with moderate to severe asthma. Results indicated significant improvements in forced expiratory volume (FEV1) and overall respiratory function compared to baseline measurements .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

  • Pharmacokinetics : The compound exhibits rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
  • Half-Life : The elimination half-life ranges from 3 to 5 hours, allowing for multiple dosing throughout the day.
  • Safety Profile : Generally well-tolerated with minimal side effects; however, some cases report tremors and increased heart rate at higher doses .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

2-(tert-butylamino)-1-[4-ethoxy-3-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C15H25NO3/c1-5-19-14-7-6-11(8-12(14)10-17)13(18)9-16-15(2,3)4/h6-8,13,16-18H,5,9-10H2,1-4H3

InChI Key

JQDGYVDWHJOFBC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(C)(C)C)O)CO

Origin of Product

United States

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